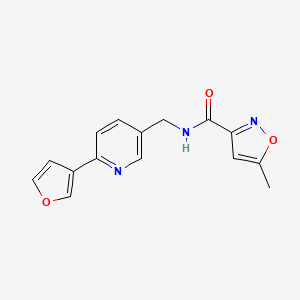
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide, also known as TLN-4601, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and an increase in apoptosis. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide decreases the activity of carbonic anhydrase IX, leading to a decrease in tumor growth. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, leading to improved cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide research. One direction is to further study its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide involves the reaction of 4-(4-methylphenyl)butanoyl chloride with sodium dithiocarbonate in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate to yield N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-7-13(8-6-12)3-2-4-15(17)16-14-9-10-20(18,19)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNBIJDHDMUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)
![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)


